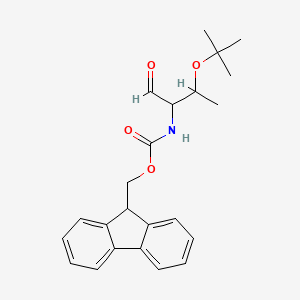
(9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Fmoc-Thr(tBu)-H involves several steps. Initially, threonine is reacted with methanol and thionyl chloride to form threonine methyl ester hydrochloride. This intermediate is then treated with isobutene in the presence of sulfuric acid to yield threonine tert-butyl methyl ester. The ester is subsequently saponified using a base to obtain threonine tert-butyl ester, which is then reacted with fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to produce Fmoc-Thr(tBu)-H .
Análisis De Reacciones Químicas
Fmoc-Thr(tBu)-H undergoes various chemical reactions, primarily in the context of peptide synthesis. The most common reactions include:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the free amine form of threonine.
Coupling: The free amine can react with carboxyl groups of other amino acids to form peptide bonds.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to modifications in the threonine side chain
Aplicaciones Científicas De Investigación
Fmoc-Thr(tBu)-H is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protected form of threonine. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, it is employed in the synthesis of complex peptide structures for research in molecular biology and medicinal chemistry .
Mecanismo De Acción
The mechanism of action of Fmoc-Thr(tBu)-H is primarily related to its role in peptide synthesis. The Fmoc group protects the amine group of threonine during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl side chain of threonine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled assembly of peptide chains .
Comparación Con Compuestos Similares
Fmoc-Thr(tBu)-H is similar to other Fmoc-protected amino acids used in peptide synthesis, such as Fmoc-Ser(tBu)-H and Fmoc-Tyr(tBu)-H. it is unique in its specific application for threonine residues, providing stability and ease of deprotection. Other similar compounds include:
- Fmoc-Ser(tBu)-H
- Fmoc-Tyr(tBu)-H
- Fmoc-Cys(Trt)-H
- Fmoc-Lys(Boc)-H
These compounds share similar protective groups but differ in their specific amino acid residues and applications in peptide synthesis.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-13,15,20-21H,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAGOHVBJHJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













